Technical Documentation Center

C17H14O4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: C17H14O4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Pterostilbene (C17H14O4 Isomer)

For Researchers, Scientists, and Drug Development Professionals Introduction: Pterostilbene, a Stilbenoid of Therapeutic Promise Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is a naturally occurring stilbenoid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pterostilbene, a Stilbenoid of Therapeutic Promise

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is a naturally occurring stilbenoid and a structural analog of resveratrol.[1][2][3] First isolated in 1940 from the heartwood of Pterocarpus marsupium, this compound is also found in various dietary sources, including blueberries, grapes, and peanuts.[1][4][5] Unlike its more famous counterpart, resveratrol, pterostilbene exhibits superior bioavailability and a longer half-life, making it a compound of significant interest in the pharmaceutical and nutraceutical industries.[6][7] Its lipophilic nature, attributed to the two methoxy groups, facilitates easier passage through the blood-brain barrier.[1][3]

This guide provides a comprehensive overview of pterostilbene, focusing on its chemical structure, molecular properties, significant biological activities, and key experimental protocols relevant to its study and application in drug development.

Part 1: Chemical Structure and Molecular Properties

Pterostilbene's unique chemical architecture is central to its biological activity. As a stilbenoid, it possesses a C6-C2-C6 skeleton, characterized by two phenyl rings linked by an ethene double bond.[8]

Key Identifiers and Structural Details:

  • IUPAC Name: 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol[9]

  • Synonyms: 3',5'-Dimethoxy-4-stilbenol, 3,5-Dimethoxy-4'-hydroxy-trans-stilbene[10]

  • Molecular Formula: C₁₆H₁₆O₃ (Note: While often associated with the C17H14O4 query, Pterostilbene's correct formula is C16H16O3. Other isomers like 5,7-Dimethoxyflavone do possess the C17H14O4 formula.[11][12] This guide focuses on the prominent and extensively researched Pterostilbene.)

  • SMILES: COC1=CC(\C=C\C2=CC=C(O)C=C2)=CC(OC)=C1[13]

  • InChI Key: VLEUZFDZJKSGMX-ONEGZZNKSA-N[13]

The trans-stilbene core provides a rigid backbone, while the hydroxyl and methoxy groups are crucial for its interactions with biological targets.

Physicochemical and Molecular Properties:

A compound's pharmacokinetic profile is dictated by its physicochemical properties. Pterostilbene's characteristics suggest favorable absorption and distribution.

PropertyValueSource
Molecular Weight 256.30 g/mol [9]
logP 3.48 - 3.69[10]
Melting Point 89-92 °C[13]
Water Solubility 0.011 g/L (practically insoluble)[10]
Polar Surface Area 38.69 Ų[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 3[10]
Rotatable Bonds 4[10]
Rule of Five Yes[10]

The high logP value indicates good lipid solubility, which is consistent with its ability to cross cellular membranes and the blood-brain barrier.[1][3] Its adherence to Lipinski's Rule of Five suggests good potential for oral bioavailability.[10]

Part 2: Biological Activity and Therapeutic Potential

Pterostilbene exerts a wide range of pharmacological effects, positioning it as a promising candidate for the prevention and treatment of numerous diseases.[1][3] Its primary mechanisms of action are rooted in its potent antioxidant, anti-inflammatory, and cell-regulating properties.[9][14]

Core Biological Activities:

  • Antioxidant: Pterostilbene effectively scavenges reactive oxygen species (ROS) and enhances the expression of endogenous antioxidant enzymes.[14] It is a potent activator of the Nrf2 pathway, a master regulator of cellular antioxidant responses.[5][14][15]

  • Anti-inflammatory: The compound robustly inhibits the NF-κB signaling pathway, a key mediator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[9][14][15]

  • Anticancer: Pterostilbene has demonstrated potential in preventing and treating various cancers, including those of the breast, colon, prostate, and lung.[7] Its anticancer effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7][8]

  • Neuroprotective: Due to its ability to cross the blood-brain barrier, pterostilbene shows significant promise in the context of neurodegenerative diseases like Parkinson's.[15] It is thought to enhance neuronal resilience by supporting mitochondria-to-nucleus communication.[15]

  • Cardioprotective and Metabolic Benefits: Pterostilbene has been shown to improve cardiovascular health and metabolic parameters. It can help in managing blood glucose levels and has a positive impact on lipid profiles.[16]

Key Signaling Pathways Modulated by Pterostilbene:

Pterostilbene's pleiotropic effects are a result of its ability to interact with multiple signaling pathways.

Pterostilbene_Pathways cluster_antioxidant Antioxidant Response cluster_inflammation Anti-inflammatory Response cluster_cancer Anticancer Effects PTS Pterostilbene Nrf2 Nrf2 Activation PTS->Nrf2 NFkB NF-κB Inhibition PTS->NFkB PI3K_Akt PI3K/Akt Pathway PTS->PI3K_Akt ARE Antioxidant Response Element Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, HO-1) ARE->AntioxidantEnzymes InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->InflammatoryCytokines Apoptosis Apoptosis Induction PI3K_Akt->Apoptosis CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle

Caption: Key signaling pathways modulated by Pterostilbene.

Part 3: Experimental Protocols and Methodologies

For researchers investigating pterostilbene, robust and validated experimental methods are crucial. This section outlines common protocols for the extraction, synthesis, and analysis of pterostilbene.

Extraction and Purification from Natural Sources

Pterostilbene can be extracted from botanical sources like Pterocarpus marsupium heartwood or blueberries.

Protocol: Solvent Extraction and Purification

  • Pulverization: The dried botanical source is pulverized to a fine powder to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with an aqueous alcohol solution (e.g., 70% ethanol) under agitation.

  • Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a concentrated paste.

  • Chromatographic Purification: The crude extract is subjected to column chromatography (e.g., silica gel) and eluted with a suitable solvent system to isolate pterostilbene.[17]

  • Drying: The purified fraction is dried to obtain pterostilbene as a solid mass.[17]

Extraction_Workflow Start Botanical Source (e.g., P. marsupium) Pulverize Pulverization Start->Pulverize Extract Aqueous Alcohol Extraction Pulverize->Extract Filter Filtration Extract->Filter Concentrate Concentration Filter->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Dry Drying Chromatography->Dry End Purified Pterostilbene Dry->End

Caption: Workflow for the extraction and purification of Pterostilbene.

Chemical Synthesis

Several synthetic routes to pterostilbene have been developed, often involving olefination reactions.

Protocol: Wittig-Horner Synthesis

  • Starting Materials: 3,5-disubstituted benzyl bromide and 4-hydroxybenzaldehyde are common starting materials.

  • Arbuzov Reaction: The benzyl bromide is reacted with a trialkyl phosphite to form a phosphonate ester.

  • Wittig-Horner Reaction: The phosphonate is deprotonated with a strong base and reacted with 4-hydroxybenzaldehyde to form the stilbene backbone.

  • Deprotection (if necessary): If protecting groups are used on the hydroxyl function, they are removed in the final step.[1]

Causality: The Wittig-Horner reaction is chosen for its high stereoselectivity, typically yielding the desired trans-isomer of pterostilbene.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantification of pterostilbene in various matrices, including pharmaceutical formulations and biological samples.

Protocol: RP-HPLC Method for Pterostilbene Quantification

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.[18]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v) is effective.[18]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[18]

  • Detection: UV detection at 254 nm or 320 nm provides good sensitivity.[18][19]

  • Retention Time: Under these conditions, pterostilbene typically has a short retention time (e.g., ~2.54 min).[18]

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity.[18]

Self-Validation: This method is self-validating through the inclusion of an internal standard and by demonstrating linearity, precision, and accuracy across the desired concentration range.[19]

Conclusion and Future Directions

Pterostilbene stands out as a natural compound with significant therapeutic potential, largely owing to its favorable pharmacokinetic profile and its ability to modulate key cellular pathways involved in oxidative stress, inflammation, and carcinogenesis. Its demonstrated efficacy in preclinical models for a range of diseases warrants further investigation through rigorous clinical trials. Future research should focus on optimizing delivery systems to further enhance its bioavailability and on exploring its synergistic effects with existing therapeutic agents. The comprehensive understanding of its chemical and biological properties, as outlined in this guide, provides a solid foundation for the continued development of pterostilbene as a novel therapeutic agent.

References

  • Shen, N., et al. (2021). Pterostilbene inhibits reactive oxygen species production and apoptosis in primary spinal cord neurons by activating autophagy via the mechanistic target of rapamycin signaling pathway. Experimental and Therapeutic Medicine. [Link]

  • FooDB. Showing Compound Pterostilbene (FDB012375). [Link]

  • Liu, Y., et al. (2020). Recent Advances in Pterostilbene. Encyclopedia MDPI. [Link]

  • Frontiers. (2023). Pterostilbene in the treatment of inflammatory and oncological diseases. Frontiers in Pharmacology. [Link]

  • Axe, J. (2018). Pterostilbene Benefits, Foods, Dosage, Recipes and Side Effects. Dr. Axe. [Link]

  • Zhu, Y., et al. (2025). Pterostilbene restores mitochondrial retrograde signaling to activate protective stress responses in Parkinson's disease. Journal of Neuroinflammation. [Link]

  • ResearchGate. Chemical structure of pterostilbene. [Link]

  • PubChem. Pterostilbene | C16H16O3 | CID 5281727. [Link]

  • Al-Atif, F. (2025). Pterostilbene and resveratrol: Exploring their protective mechanisms against skin photoaging – A scoping review. Journal of Cosmetic Dermatology. [Link]

  • Laurus Labs. Pterostilbene. [Link]

  • Liu, Y., et al. (2020). Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol. Molecules. [Link]

  • Google Patents. Process for obtaining purified pterostilbene and methods of use thereof.
  • Jayachandran, M., et al. (2021). New Insights into Dietary Pterostilbene: Sources, Metabolism, and Health Promotion Effects. Molecules. [Link]

  • ResearchGate. The antioxidative mechanism of pterostilbene in the physiological.... [Link]

  • Prohens, R., et al. (2021). A Novel, Extremely Bioavailable Cocrystal of Pterostilbene. Crystal Growth & Design. [Link]

  • PubChem. 5,7-Dimethoxyflavone | C17H14O4 | CID 88881. [Link]

  • Liu, Y., et al. (2020). Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol. Molecules. [Link]

  • Al-shehri, S., et al. (2023). Determination of Pterostilbene in Pharmaceutical Products Using a New HPLC Method and Its Application to Solubility and Stability Samples. Molecules. [Link]

  • Wang, Y., et al. (2023). Pterostilbene in the treatment of inflammatory and oncological diseases. Frontiers in Pharmacology. [Link]

  • PubChem. rel-4-(2-((2R,6S)-Tetrahydro-6-(4-methoxyphenyl)-2H-pyran-2-yl)ethyl)phenol. [Link]

  • Research Journal of Pharmacy and Technology. (2018). High Performance Liquid Chromatography Method Validation and Forced degradation Studies of Pterostilbene. Research Journal of Pharmacy and Technology. [Link]

  • Wang, Y., et al. (2021). Enhanced Production of Pterostilbene in Escherichia coli Through Directed Evolution and Host Strain Engineering. Frontiers in Bioengineering and Biotechnology. [Link]

  • PubChem. 3',4'-Dimethoxyflavone | C17H14O4 | CID 688674. [Link]

  • Solladié, G., & Chu, G. (2001). First Enantioselective Total Synthesis of (−)-Centrolobine. Organic Letters. [Link]

  • Tsai, H., et al. (2017). Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene. Journal of Food and Drug Analysis. [Link]

  • CAS Common Chemistry. 5,7-Dimethoxyflavone. [Link]

  • PubChem. l-Centrolobine | C20H24O3 | CID 336371. [Link]

  • ResearchGate. Determination of pterostilbene in rat plasma by a simple HPLC-UV method and its application in pre-clinical pharmacokinetic study. [Link]

  • Bajwa, J., & Jennings, M. (2002). Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification of δ-Trialkylsilyloxy Substituted Ketones: Total Synthesis of (−)-Centrolobine. Organic Letters. [Link]

  • Wang, Y., et al. (2022). Comprehensive Analysis of Pterostilbene Metabolites In Vivo and In Vitro Using a UHPLC-Q-Exactive Plus Mass Spectrometer with Multiple Data-Mining Methods. Molecules. [Link]

  • Reddy, B., & Reddy, T. (2007). 2-Arylcyclopropylmethanol as a substitute for homoallyl aryl alcohol in the construction of cis-2,6-disubstituted tetrahydropyran: synthesis of (±)-centrolobine. Chemical Communications. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC Method Development Guide: Analysis of C17H14O4 (5,7-Dimethoxyflavone)

Core Directive & Scope This guide addresses the method development lifecycle for the molecular formula C17H14O4 .[1][2][3] While this formula corresponds to several structural isomers, this protocol focuses on 5,7-Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the method development lifecycle for the molecular formula C17H14O4 .[1][2][3] While this formula corresponds to several structural isomers, this protocol focuses on 5,7-Dimethoxyflavone (DMF) , a bioactive flavonoid found in Kaempferia parviflora (Black Ginger) and Scutellaria baicalensis.[2]

Why this Analyte? 5,7-Dimethoxyflavone represents a critical class of lipophilic flavonoids used in pharmaceutical and nutraceutical development for their anti-inflammatory and antineoplastic properties.[2] Its analysis presents specific challenges:

  • Isomerism: Separation from structural isomers (e.g., 7,4'-dimethoxyflavone).[2]

  • Hydrophobicity: The methoxy groups increase retention on C18 compared to hydroxylated flavones.[2]

  • Matrix Interference: Co-elution with other phenolic compounds in biological extracts.[2]

Physicochemical Profile & Mechanistic Strategy[2][4]

Understanding the molecule is the first step in Analytical Quality by Design (AQbD).[2]

PropertyValue / CharacteristicImpact on HPLC Method
Formula C17H14O4Molecular Weight: 282.29 g/mol
LogP ~3.5 (Predicted)Highly lipophilic; requires high organic strength for elution.[2]
pKa N/A (Non-ionizable*)Note:[2] While the methoxy groups are non-ionizable, residual hydroxyls in impurities require pH control.[2]
UV Max ~268 nm (Band II), ~340 nm (Band I)Dual-band detection allows purity checking.[2]
Solubility Soluble in ACN, MeOH, DMSO; Insoluble in WaterCritical: Sample diluent must match initial mobile phase strength to prevent precipitation.[2]
Method Development Workflow

The following diagram illustrates the logical flow for developing this method, prioritizing resolution (


) between isomers.

MethodDevelopment Start Start: C17H14O4 (5,7-Dimethoxyflavone) Solubility Solubility Check (MeOH vs ACN) Start->Solubility Scouting Gradient Scouting (5% -> 95% B) Solubility->Scouting Diluent Selection Optimization Optimize Selectivity (Temp & Modifier) Scouting->Optimization Peak Shape/Res Validation Validation (ICH Q2) Optimization->Validation Final Method Validation->Optimization Fail

Caption: Figure 1. AQbD workflow for C17H14O4 method development, moving from physicochemical assessment to validated protocol.

Experimental Protocols

Protocol A: Reagent & Stock Preparation

Objective: Create a stable standard solution without precipitation artifacts.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 5,7-Dimethoxyflavone reference standard.[2]

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in HPLC-grade Methanol . Sonicate for 5 minutes.

    • Note: Do not use water in the stock preparation; the compound is hydrophobic and will precipitate.[2]

  • Working Standard (50 µg/mL):

    • Dilute 500 µL of Stock Solution into 9.5 mL of 50:50 Methanol:Water .

    • Why 50:50? This matches the initial gradient conditions, preventing "solvent shock" (peak distortion) upon injection.[2]

Protocol B: Chromatographic Conditions (The "Scouting" Run)

This generic protocol is designed to elute the target analyte while separating it from potential polar impurities.[2]

ParameterSettingRationale
Column C18 (End-capped), 150 x 4.6 mm, 5 µmStandard RP stationary phase.[2] "End-capped" reduces silanol interactions.[2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.[2]7) suppresses ionization of residual silanols and phenolic impurities.[2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for this lipophilic compound.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Temperature 30°CControls viscosity and retention time reproducibility.[2]
Detection UV @ 268 nmMaximizes sensitivity for the benzoyl system of the flavone.[2]
Injection Vol 10 µLStandard loop size.[2]

Gradient Program (Linear):

  • 0.0 min: 30% B (Hold for 2 min to elute polar matrix)

  • 15.0 min: 90% B (Ramp to elute 5,7-Dimethoxyflavone)

  • 20.0 min: 90% B (Wash)

  • 20.1 min: 30% B (Re-equilibration)

  • 25.0 min: Stop

Optimization & Troubleshooting Strategy

Once the scouting run is complete, 5,7-Dimethoxyflavone typically elutes between 10–14 minutes (approx. 60-70% B).[2] However, separation from isomers (e.g., 7,4'-dimethoxyflavone) requires fine-tuning.[2]

Decision Matrix for Peak Resolution

Use the following logic to solve common separation issues:

OptimizationLogic root Evaluate Chromatogram tailing Peak Tailing > 1.5? root->tailing coelution Co-elution with Isomers? root->coelution drift Retention Time Drift? root->drift action1 Add 0.1% TFA (Lower pH) tailing->action1 Yes action2 Change to MeOH (Selectivity change) coelution->action2 Yes action3 Thermostat Column (+/- 5°C) drift->action3 Yes

Caption: Figure 2. Troubleshooting decision tree for optimizing the separation of C17H14O4 isomers.

Critical Optimization Steps:
  • Selectivity Tuning (Solvent Change): If ACN fails to separate isomers, switch Mobile Phase B to Methanol . Methanol engages in hydrogen bonding differently than ACN, often resolving structural isomers of flavonoids.[2]

  • Flattening the Gradient: If the peak elutes at 12 min but has a shoulder (impurity), change the gradient slope.

    • New Gradient: 40% B to 70% B over 20 minutes.[2] This "shallow" gradient expands the resolution window around the analyte.[2]

Method Validation Parameters (Summary)

To ensure the method is trustworthy for drug development (per ICH Q2(R1)), the following criteria must be met:

ParameterAcceptance CriteriaExperimental Note
Specificity Resolution (

) > 2.0
Verify using a mixture of 5,7-DMF and its 7,4'-isomer.
Linearity

Range: 5 µg/mL to 100 µg/mL.[2]
Precision RSD < 2.0%6 replicate injections of standard.[2]
LOD / LOQ S/N > 3 / S/N > 10Estimated at ~0.1 µg/mL for UV detection.[2]
Robustness RSD < 2.0%Vary Flow (±0.1 mL/min) and Temp (±2°C).[2]

References

  • Mekjaruskul, C., et al. (2012).[2] "Pharmacokinetics of 5,7-dimethoxyflavone in rats." Journal of Ethnopharmacology. Link

  • Tewtrakul, S., & Subhadhirasakul, S. (2007).[2] "Anti-allergic activity of some selected plants in the Zingiberaceae family." Journal of Ethnopharmacology. (Describes extraction of C17H14O4 from Kaempferia parviflora). Link

  • US FDA. (2025). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. Link

  • PubChem. (2025).[2] "Compound Summary: 5,7-Dimethoxyflavone (C17H14O4)."[2][4][5][6][7][8] National Library of Medicine.[2] Link

Sources

Application

Application Note: Quantifying BCRP Inhibition by 5,7-Dimethoxyflavone

A High-Throughput Membrane Vesicle Assay Protocol Executive Summary This application note details a robust, regulatory-compliant protocol for determining the of 5,7-dimethoxyflavone (5,7-DMF) against the Breast Cancer Re...

Author: BenchChem Technical Support Team. Date: February 2026

A High-Throughput Membrane Vesicle Assay Protocol

Executive Summary

This application note details a robust, regulatory-compliant protocol for determining the


 of 5,7-dimethoxyflavone (5,7-DMF)  against the Breast Cancer Resistance Protein (BCRP/ABCG2). While 5,7-DMF is a naturally occurring flavonoid found in Kaempferia parviflora with documented potential to reverse Multidrug Resistance (MDR), accurate quantification of its inhibitory potency requires a system that isolates the transporter function from cellular permeability factors.

This guide utilizes an Inside-Out Membrane Vesicle system.[1] Unlike whole-cell assays (e.g., Caco-2 or MDCK-BCRP), vesicle assays provide direct access to the transporter's cytoplasmic domain, eliminating the confounding variable of the inhibitor's passive permeability. This protocol is designed for high-throughput screening (HTS) compatibility and aligns with FDA/EMA guidance for drug-drug interaction (DDI) assessment.

Scientific Background & Mechanism[2][3][4]
2.1 The Target: BCRP (ABCG2)

BCRP is an ATP-Binding Cassette efflux transporter expressed on the apical membrane of enterocytes, hepatocytes, and the blood-brain barrier. It actively pumps substrates (e.g., Rosuvastatin, Sulfasalazine, Topotecan) out of cells, limiting systemic exposure. Inhibition of BCRP can lead to clinically significant DDIs, increasing the plasma AUC of co-administered drugs.[1]

2.2 The Inhibitor: 5,7-Dimethoxyflavone

5,7-DMF is a lipophilic methoxyflavone. Mechanistically, flavonoids often act as competitive inhibitors by binding to the transmembrane domain (TMD) or interfering with the ATP hydrolysis cycle at the nucleotide-binding domain (NBD).

  • Clinical Relevance: 5,7-DMF inhibits CYP3A4 and BCRP, making it a dual-threat for metabolic and transporter-mediated DDIs.

  • Solubility Challenge: 5,7-DMF has low aqueous solubility (

    
    ) but high solubility in DMSO. Precise solvent management is critical to prevent precipitation during the assay.
    
2.3 Assay Principle: Inside-Out Vesicles

In this assay, membrane vesicles are prepared from BCRP-overexpressing cells (e.g., Sf9 or HEK293). The vesicles form with an "inside-out" orientation, meaning the ATP-binding site and the substrate-binding site (normally intracellular) are exposed to the external buffer.

  • Active Transport (+ATP): BCRP pumps the substrate into the vesicle lumen.

  • Passive Diffusion (+AMP): Non-functional transport control.

  • Inhibition: 5,7-DMF reduces the ATP-dependent uptake of the probe substrate (e.g.,

    
    -Estrone-3-sulfate).
    
Experimental Design Strategy
ParameterSelectionRationale
Test System BCRP-overexpressing Sf9 VesiclesHigh transporter density; low background ATPase activity compared to mammalian membranes.
Probe Substrate

-Estrone-3-sulfate (E3S)
Gold-standard BCRP substrate.[1] High dynamic range and sensitivity compared to fluorescent probes (e.g., Lucifer Yellow).
Reference Inhibitor Ko143Potent, specific BCRP inhibitor (

) used to define 100% inhibition.
Reaction Control AMP (Adenosine Monophosphate)Substitutes ATP to measure passive diffusion/non-specific binding.
Buffer System Tris-Sucrose (pH 7.4)Maintains vesicle osmotic pressure and physiological pH.
Materials & Equipment

Reagents:

  • Test Compound: 5,7-Dimethoxyflavone (Purity

    
    ).[2][3][4]
    
  • Vesicles: Human BCRP (ABCG2) Vesicles (Total protein:

    
    ).
    
  • Substrate:

    
    -Estrone-3-sulfate (Specific Activity: 
    
    
    
    ).
  • Reaction Mix: MgATP solution (100 mM), MgAMP solution (100 mM).

  • Stop Buffer: Ice-cold Tris-Sucrose buffer with 100 mM NaCl.

  • Solvent: Anhydrous DMSO.[5]

Equipment:

  • 96-well glass-coated or polypropylene V-bottom plates (low binding).

  • 96-well vacuum manifold with glass fiber filter plates (Type B, 1.0

    
     pore).
    
  • Liquid Scintillation Counter (e.g., PerkinElmer MicroBeta).

Detailed Protocol
Phase 1: Preparation of 5,7-DMF Working Solutions

Critical Step: 5,7-DMF is hydrophobic. Ensure final DMSO concentration in the assay does not exceed 1% (v/v).

  • Stock Preparation: Dissolve 5,7-DMF in 100% DMSO to create a 10 mM stock solution. Vortex until clear.

  • Serial Dilution: Prepare a 7-point dilution series in DMSO (3-fold serial dilution).

    • Example concentrations (1000x): 30 mM, 10 mM, 3.3 mM, 1.1 mM, 0.37 mM, 0.12 mM, 0.04 mM.

  • Intermediate Dilution: Dilute each stock 1:20 into Assay Buffer. This creates "50x" working solutions with 5% DMSO.

Phase 2: Vesicle Preparation
  • Thaw BCRP vesicles rapidly at 37°C water bath.

  • Dilute vesicles in Assay Buffer to 50

    
     total protein per well  (approx. 0.5 - 1.0 mg/mL working conc).
    
  • Needle-passage (25G needle) the vesicle suspension 5-10 times to homogenize and ensure vesicles are "inside-out".

Phase 3: Assay Workflow (96-Well Format)

Step 1: Plate Setup

  • Add 10

    
      of 5,7-DMF working solution to respective wells.
    
  • Add 10

    
      of Vehicle (5% DMSO in buffer) to "0 Inhibition" control wells.
    
  • Add 10

    
      of Ko143 (10 
    
    
    
    final) to "100% Inhibition" control wells.

Step 2: Vesicle Addition

  • Add 20

    
      of diluted BCRP vesicles to all wells.
    
  • Pre-incubation: Incubate plate at 37°C for 10 minutes to allow 5,7-DMF to bind BCRP.

Step 3: Substrate Addition

  • Prepare a Substrate Mix containing

    
    -E3S (Final assay conc: 0.1 
    
    
    
    ).
  • Add 20

    
      of Substrate Mix to all wells.
    

Step 4: Reaction Initiation

  • ATP Wells: Add 25

    
      of 12 mM MgATP (Final: 4 mM).
    
  • AMP Wells (Background): Add 25

    
      of 12 mM MgAMP (Final: 4 mM).
    
  • Total Reaction Volume: 75

    
    .
    
  • Incubation: Incubate at 37°C for 10 minutes (Must be within the linear uptake phase).

Step 5: Termination & Filtration

  • Add 200

    
      of ice-cold Stop Buffer to all wells to halt transport.
    
  • Transfer contents immediately to the Glass Fiber Filter Plate (pre-wetted).

  • Apply vacuum.

  • Wash wells 5x with 200

    
     ice-cold Stop Buffer.
    

Step 6: Detection

  • Dry filter plate at room temperature for 1 hour.

  • Add 50

    
     liquid scintillation cocktail per well.
    
  • Seal and count (CPM) on Scintillation Counter.

Data Analysis & Acceptance Criteria
6.1 Calculations
  • Net Transport (

    
    ): 
    
    
    
    
  • Percent Inhibition:

    
    
    
  • 
     Determination: 
    Plot % Inhibition (Y-axis) vs. Log[5,7-DMF] (X-axis). Fit data to a 4-parameter logistic (Sigmoidal) equation:
    
    
    
    
6.2 Acceptance Criteria (Quality Control)
  • Signal-to-Noise Ratio: Mean

    
    .
    
  • Reference Inhibitor: Ko143 must show

    
     inhibition at 1 
    
    
    
    .
  • Replicates: CV% between triplicates must be

    
    .
    
  • Linearity: The 10-minute incubation must fall within the linear range of E3S uptake (validated previously).

Visualization of Mechanism & Workflow
Diagram 1: BCRP Inhibition Mechanism

This diagram illustrates the "Inside-Out" vesicle orientation and the competitive inhibition by 5,7-DMF.

BCRP_Mechanism cluster_buffer Buffer (Cytoplasmic Side) cluster_lumen Vesicle Interior node_vesicle Inside-Out Vesicle Membrane node_bcrp BCRP (ABCG2) Transporter (ATPase Domains Exposed) node_lumen Vesicle Lumen (Accumulation) node_bcrp->node_lumen Transport node_atp ATP node_atp->node_bcrp Energy Source node_substrate Substrate ([3H]-E3S) node_substrate->node_bcrp Uptake node_inhibitor Inhibitor (5,7-DMF) node_inhibitor->node_bcrp Blocks Binding Site (Competitive)

Caption: 5,7-DMF competitively binds to BCRP on the buffer-exposed surface of inside-out vesicles, preventing ATP-dependent substrate influx.

Diagram 2: Assay Workflow Logic

A flowchart defining the critical path from preparation to data analysis.

Assay_Workflow Start Start: 5,7-DMF Prep Dilution Serial Dilution (DMSO Stock -> Buffer) Start->Dilution PlateSetup 96-Well Plate Setup (Vesicles + Inhibitor) Dilution->PlateSetup VesiclePrep Vesicle Thaw & Needle Passage VesiclePrep->PlateSetup PreInc Pre-Incubation (37°C, 10 min) PlateSetup->PreInc StartRxn Add Substrate (E3S) + ATP/AMP PreInc->StartRxn Incubation Transport Reaction (10 min, 37°C) StartRxn->Incubation Stop Stop & Filter (Ice-cold Buffer) Incubation->Stop Count Scintillation Counting Stop->Count Analysis Data Analysis (IC50 Calculation) Count->Analysis

Caption: Step-by-step workflow for the high-throughput membrane vesicle inhibition assay.

References
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[6][7] [Link]

  • International Transporter Consortium (ITC). (2010). Membrane transporters in drug development.[8] Nature Reviews Drug Discovery, 9(3), 215–236. [Link]

  • Giacomini, K. M., et al. (2013). Membrane transporters in drug development: An International Transporter Consortium commentary on regulatory guidance. Clinical Pharmacology & Therapeutics. [Link]

Sources

Method

Preparation of 5,7-Dimethoxyflavone (C17H14O4) Stock Solutions in DMSO: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 5,7-Dimethoxyflavone (C17H14O4) in dimethyl sulfoxide (DMSO). Tailored for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 5,7-Dimethoxyflavone (C17H14O4) in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to ensure the integrity, stability, and reliable performance of this promising flavonoid in experimental settings. We will delve into the critical aspects of solvent selection, dissolution techniques, stability considerations, and safety protocols, underpinned by authoritative references to foster best practices in the laboratory.

Introduction: The Importance of Proper Stock Solution Preparation

5,7-Dimethoxyflavone, also known as Chrysin dimethyl ether, is a naturally occurring methoxyflavone found in plants such as Kaempferia parviflora and Boesenbergia rotunda.[1] With a molecular formula of C17H14O4 and a molecular weight of 282.29 g/mol , this compound has garnered significant interest in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The success of in vitro and in vivo studies hinges on the accurate and reproducible preparation of test compounds. For hydrophobic molecules like 5,7-Dimethoxyflavone, which exhibit poor water solubility, organic solvents are indispensable for creating concentrated stock solutions.[2] Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent capable of dissolving a broad spectrum of compounds, making it an ideal choice for 5,7-Dimethoxyflavone.[3]

However, the seemingly straightforward process of dissolving a compound in a solvent is fraught with potential pitfalls that can compromise experimental outcomes. Issues such as incomplete dissolution, precipitation upon dilution, and compound degradation can lead to inaccurate dosing and unreliable data. This guide, therefore, aims to provide a robust framework for the preparation of 5,7-Dimethoxyflavone stock solutions in DMSO, ensuring consistency and accuracy in your research endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety hazards of both the solute and the solvent is paramount for safe handling and optimal experimental design.

5,7-Dimethoxyflavone (C17H14O4)
PropertyValueSource
Synonyms Chrysin dimethyl ether, 5,7-Dimethoxy-2-phenyl-4H-chromen-4-onePubChem
Molecular Formula C17H14O4PubChem
Molecular Weight 282.29 g/mol PubChem
Appearance White to cream solidThermo Fisher Scientific
Melting Point 148-154 °CCAS Common Chemistry, PubChem
Solubility in DMSO 100 mg/mL (354.24 mM)Selleck Chemicals

Safety Profile: 5,7-Dimethoxyflavone is classified as a skin and eye irritant.[4] Standard laboratory precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Dimethyl Sulfoxide (DMSO)
PropertyValueSource
Molecular Formula (CH3)2SOSigma-Aldrich
Appearance Colorless liquidSigma-Aldrich
Boiling Point 189 °CWikipedia
Melting Point 18.5 °CWikipedia
Miscibility Miscible with water and most organic solventsGaylord Chemical

Safety Profile: DMSO is a combustible liquid and can cause skin and eye irritation.[5] A critical safety consideration is its ability to readily penetrate the skin and carry dissolved substances with it.[5] Therefore, extreme caution must be exercised when handling DMSO solutions of potentially toxic compounds. Always work in a well-ventilated area and wear appropriate PPE, including chemical-resistant gloves.

Detailed Protocol for the Preparation of a 50 mM Stock Solution of 5,7-Dimethoxyflavone in DMSO

This protocol provides a step-by-step guide to preparing a 50 mM stock solution of 5,7-Dimethoxyflavone in DMSO. The principles outlined can be adapted for other desired concentrations.

Materials and Equipment
  • 5,7-Dimethoxyflavone powder (high purity)

  • Anhydrous, cell culture-grade DMSO

  • Calibrated analytical balance

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile, disposable serological pipettes or calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Procedure

Step 1: Pre-dissolution Preparations

  • Ensure all glassware is clean, dry, and sterile.

  • Bring the 5,7-Dimethoxyflavone powder and DMSO to room temperature before opening to prevent water condensation, as DMSO is hygroscopic.

Step 2: Weighing the Compound

  • Tare the sterile amber glass vial on the analytical balance.

  • Carefully weigh the desired amount of 5,7-Dimethoxyflavone directly into the vial. For example, to prepare 1 mL of a 50 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L x 0.001 L x 282.29 g/mol = 14.11 mg

Step 3: Dissolution in DMSO

  • Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Tightly cap the vial.

Step 4: Aiding Dissolution

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a room temperature water bath for 10-15 minutes. Intermittently vortex the vial during sonication.

  • Gentle warming (up to 37°C) can also be employed to aid dissolution. However, prolonged heating should be avoided to prevent potential degradation of the compound.

Step 5: Final Checks and Aliquoting

  • Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.

  • Once fully dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.

Stability and Storage of Stock Solutions

The stability of your 5,7-Dimethoxyflavone stock solution is critical for the reproducibility of your experiments.

  • Short-term Storage: For daily use, the stock solution can be stored at 4°C for up to a week, protected from light.

  • Long-term Storage: For long-term storage, aliquots should be stored at -20°C or -80°C. Under these conditions, the stock solution is reported to be stable for up to one month at -20°C and up to six months at -80°C.[1]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound precipitation and degradation. Aliquoting is the most effective strategy to mitigate this.[6]

  • Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can decrease the solubility of hydrophobic compounds and potentially promote hydrolysis. Always use anhydrous DMSO and keep vials tightly sealed.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound fails to dissolve completely Insufficient mixing/sonication. Supersaturated solution. Poor compound quality.Increase vortexing and sonication time. Gentle warming (37°C) may be applied. Ensure the desired concentration does not exceed the known solubility limit (100 mg/mL). Use high-purity 5,7-Dimethoxyflavone.
Precipitation upon storage at 4°C or during freeze-thaw cycles Supersaturated solution. Water absorption by DMSO.Prepare a slightly lower concentration stock solution. Ensure vials are tightly sealed and use anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles.
Precipitation upon dilution into aqueous media (e.g., cell culture medium) Rapid change in solvent polarity. Low aqueous solubility of the compound.Perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium. Add the DMSO stock solution to the aqueous medium slowly while vortexing. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid cytotoxicity and precipitation.

Workflow and Decision-Making Diagrams

Experimental Workflow for Stock Solution Preparation

G start Start weigh Weigh 5,7-Dimethoxyflavone start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution sonicate_warm Sonicate / Gentle Warming check_dissolution->sonicate_warm No aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Yes sonicate_warm->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing 5,7-Dimethoxyflavone stock solution.

Troubleshooting Decision Tree

G start Precipitation Observed when When did it occur? start->when storage During Storage when->storage Storage dilution Upon Aqueous Dilution when->dilution Dilution storage_sol Reduce concentration. Ensure anhydrous DMSO. Aliquot to avoid freeze-thaw. storage->storage_sol dilution_sol Perform serial dilutions in DMSO. Add stock slowly to aqueous media. Ensure final DMSO % is low. dilution->dilution_sol

Sources

Application

pharmacokinetic study design for C17H14O4 compounds

Application Note: Pharmacokinetic Study Design for Lipophilic Dimethoxyflavones (Formula C H O ) Abstract & Strategic Overview The chemical formula C H O predominantly represents a class of lipophilic, methylated flavono...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Study Design for Lipophilic Dimethoxyflavones (Formula C H O )

Abstract & Strategic Overview

The chemical formula C


H

O

predominantly represents a class of lipophilic, methylated flavonoids and isoflavones, such as 5,7-Dimethoxyflavone (DMF) , 7-Ethoxyflavone , and 4',7-Dimethoxyisoflavone . Unlike their hydroxylated counterparts (e.g., chrysin), these compounds exhibit improved intestinal absorption due to methylation but suffer from distinct pharmacokinetic (PK) challenges: poor aqueous solubility and rapid hepatic clearance via O-demethylation.

This guide provides a scientifically grounded workflow to design PK studies for C


H

O

candidates. It moves beyond generic templates to address the specific physicochemical liabilities of this chemical space.
Key Physicochemical Characteristics (C H O )
ParameterTypical ValueImplication for Study Design
Molecular Weight 282.29 g/mol Small molecule; likely rapid absorption if solubilized.[1]
LogP (Lipophilicity) ~3.0 – 4.0High membrane permeability but low aqueous solubility.[1] Requires lipid-based or cosolvent formulations.[1]
Metabolic Liability HighSusceptible to CYP450-mediated O-demethylation (Phase I).[1]
Bioavailability (F) VariableOften limited by first-pass metabolism rather than absorption.[1]

Part 1: Pre-Clinical Formulation Strategy (The "In Vitro" Foundation)

Before in vivo dosing, you must solve the solubility bottleneck. C


H

O

compounds often precipitate in standard saline vehicles, leading to erratic absorption data.
Protocol A: Vehicle Screening for IV and Oral Dosing

Objective: Identify a vehicle that maintains compound solubility at 2 mg/mL (IV) and 10 mg/mL (PO) for at least 4 hours.

Reagents:

  • Solvents: DMSO, Ethanol (EtOH), PEG 400, Propylene Glycol (PG).

  • Surfactants: Tween 80, Cremophor EL.

  • Aqueous Phase: Saline (0.9%), Phosphate Buffered Saline (PBS), Water for Injection (WFI).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 10 mg of C

    
    H
    
    
    
    O
    
    
    compound in 100 µL DMSO (Result: 100 mg/mL clear yellow solution).
  • Cosolvent Titration (The "10/40/50" Rule):

    • Prepare the organic phase: Mix 10% DMSO + 40% PEG 400.[1]

    • Add the compound stock to the organic phase first. Vortex until clear.

    • Slowly add 50% Water/Saline while vortexing.[1]

    • Critical Checkpoint: If precipitation occurs (cloudiness), increase PEG 400 ratio or add 5% Tween 80.

  • Stability Check: Centrifuge an aliquot at 10,000 x g for 5 minutes. Analyze supernatant by HPLC. Recovery must be >95%.

Recommended Vehicle for C


H

O

:
  • IV Bolus: 10% DMSO / 40% PEG 400 / 50% Saline.[1]

  • Oral Gavage: 5% Ethanol / 10% Tween 80 / 85% Methylcellulose (0.5%).[1]

Part 2: Metabolic Stability Assessment[1]

C


H

O

compounds are "metabolic alerts" because methoxy groups are prime targets for CYP450 enzymes (O-demethylation).[1] You must determine the Intrinsic Clearance (

) to predict in vivo hepatic clearance.
Protocol B: Microsomal Stability Assay

Objective: Quantify the half-life (


) of the parent compound in liver microsomes.[1][2]

Materials:

  • Pooled Liver Microsomes (Mouse/Rat/Human) at 20 mg/mL protein.[1]

  • NADPH Regenerating System (Solution A + Solution B).

  • Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS).[1]

Workflow:

  • Pre-Incubation: Mix 445 µL Buffer (100 mM Phosphate, pH 7.4) + 25 µL Microsomes (final conc 0.5 mg/mL). Add 5 µL Test Compound (100 µM stock) to reach 1 µM final concentration . Pre-warm at 37°C for 5 min.

  • Initiation: Add 25 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN containing Internal Standard (e.g., Chrysin or Flavone).

  • Processing: Vortex for 1 min, Centrifuge at 4,000 rpm for 15 min. Inject supernatant into LC-MS/MS.[1][3][4]

Data Analysis: Plot


 vs. Time.[1] The slope 

determines

.


Part 3: Bioanalytical Method (LC-MS/MS)

Accurate quantification of C


H

O

requires specific mass spectrometry settings to avoid interference from naturally occurring flavonoids in the chow or plasma.
Protocol C: LC-MS/MS Method Development

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).[1] Ionization: Electrospray Ionization (ESI) in Positive Mode (Protonation is favored on the carbonyl oxygen).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 3 minutes. (Lipophilic C

    
    H
    
    
    
    O
    
    
    elutes late, typically ~2.2 min).

Mass Transitions (MRM): For 5,7-Dimethoxyflavone (MW 282.29) :

  • Precursor Ion: 283.1

    
    [1]
    
  • Quantifier Product: 268.1 (Loss of methyl group,

    
    ).[1]
    
  • Qualifier Product: 239.0 (Ring fragmentation).[1]

Note: If studying 4',7-Dimethoxyisoflavone, the precursor is the same (283.1), but retention time and fragmentation patterns will differ due to the position of the B-ring.

Part 4: In Vivo Study Design & Workflow

Logic Diagram: PK Study Execution

The following diagram illustrates the critical decision points and workflow for the in vivo phase.

PK_Workflow Start Start: C17H14O4 Candidate Solubility Solubility Screen (Protocol A) Start->Solubility Vehicle_Decision Is soluble > 2mg/mL? Solubility->Vehicle_Decision Reformulate Add Surfactant (Tween 80 / Cyclodextrin) Vehicle_Decision->Reformulate No Dosing In Vivo Dosing (Rat/Mouse) Vehicle_Decision->Dosing Yes Reformulate->Solubility Group_IV Group 1: IV Bolus (2 mg/kg) Determines CL & Vd Dosing->Group_IV Group_PO Group 2: Oral Gavage (10-20 mg/kg) Determines Bioavailability (F) Dosing->Group_PO Sampling Blood Sampling (Tail Vein / Saphenous) Group_IV->Sampling Group_PO->Sampling Timepoints Timepoints: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h Sampling->Timepoints Bioanalysis LC-MS/MS Analysis (Protocol C) Timepoints->Bioanalysis Data_Calc WinNonlin Analysis (NCA) Bioanalysis->Data_Calc

Caption: Decision matrix for C17H14O4 PK study, ensuring solubility before dosing and parallel IV/PO groups.

Protocol D: Animal Handling & Sampling

Species: Male Sprague-Dawley Rats (250-300g) or C57BL/6 Mice. Note: Rats are preferred for serial sampling to minimize blood volume loss.

  • Fasting: Fast animals for 12 hours pre-dose (water ad libitum) to reduce food-effect variability, which is significant for lipophilic flavonoids.[1]

  • Dosing:

    • IV Group (n=3): Administer via tail vein.

    • PO Group (n=3): Administer via oral gavage.

  • Sampling: Collect 200 µL blood into K2-EDTA tubes.

    • Critical Step: Keep samples on ice immediately. C

      
      H
      
      
      
      O
      
      
      compounds can be unstable in warm plasma due to esterase activity (if ester derivatives are used) or oxidation.[1]
  • Plasma Separation: Centrifuge at 2,000 x g, 4°C, 10 min. Store plasma at -80°C.

Part 5: Data Analysis & Interpretation[5]

Summarize your findings using Non-Compartmental Analysis (NCA).

Expected Data Profile (Example for 5,7-Dimethoxyflavone)
ParameterDefinitionTypical Range (Mouse)Interpretation

Time to peak conc.[1][5]0.25 – 0.5 hRapid absorption (lipophilic nature).[1]

Peak concentration1000 – 2000 ng/mLHigh peak, but transient.

Terminal Half-life2 – 4 hModerate elimination; likely flow-limited.[1]

Vol. of Distribution> 5 L/kgExtensive tissue distribution (high lipophilicity).[1]

(%)
Bioavailability10 – 30%Low due to first-pass metabolism (demethylation).[1]

Troubleshooting Low Bioavailability: If


, check the Metabolite Profile . If you see a massive spike in the mono-demethylated product (MW 268) in the first hour, the issue is hepatic clearance, not absorption. Solution: Consider a prodrug strategy or co-administration with a CYP inhibitor.[1]

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1][6] [Link]

  • Bei, D., & An, G. (2016).[5] Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration.[1][7][5] Journal of Pharmaceutical and Biomedical Analysis, 119, 65-70.[5] [Link]

  • Wen, X., & Walle, T. (2006). Methylated flavonoids have greatly improved intestinal absorption and metabolic stability.[1][[“]] Drug Metabolism and Disposition, 34(10), 1786-1792. [Link]

  • PubChem. (n.d.).[1][9] Compound Summary for CID 88881, 5,7-Dimethoxyflavone. National Center for Biotechnology Information.[1] [Link]

Sources

Method

Application Note: Rational Design of Solvent Systems for C17H14O4 Crystallization

Abstract This application note details a systematic approach to optimizing solvent systems for the crystallization of C17H14O4 (MW: 282.29 g/mol ), a lipophilic flavonoid class exemplified by 5,7-Dimethoxyflavone. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic approach to optimizing solvent systems for the crystallization of C17H14O4 (MW: 282.29 g/mol ), a lipophilic flavonoid class exemplified by 5,7-Dimethoxyflavone. Due to the rigid planar structure and lack of strong hydrogen bond donors, this molecule exhibits poor aqueous solubility and a tendency toward rapid, uncontrolled nucleation ("crashing out"). This guide moves beyond empirical trial-and-error, utilizing Hansen Solubility Parameters (HSP) to predict optimal windows for cooling and antisolvent crystallization. We provide validated protocols for maximizing purity (>99.5%) and controlling particle size distribution (PSD).

Part 1: Physicochemical Profiling & Solubility Prediction[1]

Effective crystallization begins with understanding the solute-solvent interaction thermodynamics. C17H14O4 is characterized by a flavone backbone with methoxy substitutions.

Molecular Profile[2]
  • Lipophilicity (LogP): ~2.5 – 3.2 (Moderate to High).

  • Hydrogen Bonding:

    • Acceptors: 4 (Carbonyl + Ethers).

    • Donors: 0 (No free -OH groups in dimethoxy variants).

  • Crystallization Challenge: The absence of H-bond donors reduces solubility in protic solvents (like water/alcohols) compared to hydroxylated analogs, while the planar stacking leads to high lattice energy.

Hansen Solubility Parameters (HSP)

To select solvents rationally, we calculate the "distance" (


) between the solute and solvent in 3D solubility space (

).


  • Small

    
     (< 8):  High solubility (Good solvents).
    
  • Large

    
     (> 15):  Low solubility (Anti-solvents).
    

Table 1: Predicted Solubility Map for C17H14O4

Solvent ClassSolvent



Predicted InteractionRole
Chlorinated Dichloromethane (DCM)18.26.36.1High SolubilitySolvent (Avoid if possible due to toxicity)
Ketones Acetone15.510.47.0High SolubilityPrimary Solvent
Esters Ethyl Acetate15.85.37.2Moderate-HighPrimary Solvent (Cooling)
Aromatics Toluene18.01.42.0Moderate (Temp dependent)Primary Solvent (Cooling)
Alcohols Ethanol15.88.819.4Moderate-LowIntermediate/Anti-solvent
Water Water15.516.042.3Very LowStrong Anti-solvent

Expert Insight: Toluene is often superior for purification because its aromatic ring interacts via


-

stacking with the flavone backbone, often solubilizing impurities differently than the product. However, for yield, Acetone/Water or Ethanol/Water systems are preferred.

Part 2: Experimental Protocols

Protocol A: Cooling Crystallization (High Purity Focus)

Best for initial purification of crude material containing structural analogs.

Solvent System: Ethyl Acetate or Toluene.

  • Dissolution: Charge crude C17H14O4 into the reactor. Add Ethyl Acetate (10 mL/g). Heat to reflux (

    
    ) with agitation (250 RPM).
    
    • Check: If solids remain, add solvent in 1 mL/g increments until clear.

  • Polishing Filtration: While hot, filter through a 0.45

    
    m PTFE membrane to remove insoluble mechanical impurities.
    
  • Controlled Cooling (Linear):

    • Cool from

      
       to 
      
      
      
      at
      
      
      /min.
    • Seeding Point: At

      
       (approx. metastable limit), add 0.5 wt% pure seed crystals. Hold for 30 mins to ensure seed survival.
      
    • Cool from

      
       to 
      
      
      
      at
      
      
      /min. Slow cooling is critical to prevent oiling out.
  • Isolation: Filter the slurry immediately at

    
    .
    
  • Wash: Wash with 2 bed volumes of cold (

    
    ) Ethyl Acetate.
    
  • Drying: Vacuum oven at

    
     for 12 hours.
    
Protocol B: Anti-Solvent Crystallization (High Yield Focus)

Best for maximizing recovery from mother liquors or thermally sensitive batches.

System: Acetone (Solvent) / Water (Anti-solvent).

  • Preparation: Dissolve C17H14O4 in Acetone at

    
     to near saturation (~50 mg/mL).
    
  • Anti-solvent Addition (Step 1): Add Water slowly via syringe pump/dosing funnel until the solution becomes slightly turbid (Cloud Point).

    • Ratio: Typically occurs around 1:0.5 (Acetone:Water).

  • Aging: Stop addition. Stir for 15 minutes to allow stable nuclei to form.

  • Anti-solvent Addition (Step 2): Resume water addition to reach a final ratio of 1:3 (Acetone:Water).

    • Rate: Slow addition is required to avoid trapping impurities.

  • Filtration & Wash: Filter and wash with a 1:4 Acetone:Water mixture.

Part 3: Metastable Zone Width (MSZW) Determination

Defining the MSZW is the "safety belt" of crystallization. It defines the temperature/concentration window where the solution is supersaturated but will not spontaneously nucleate.

Workflow Logic

We utilize polythermal methods to map the MSZW. This ensures we seed before the system crashes out uncontrolled.

MSZW_Workflow Start Prepare 4 Vials (Diff. Concentrations) Heat Heat to Clear (Dissolution Temp - T_diss) Start->Heat Cool Cool at 0.5°C/min Heat->Cool Detect Detect First Crystal (Nucleation Temp - T_nuc) Cool->Detect Detect->Heat Repeat for Accuracy Calc Calculate MSZW (ΔT = T_diss - T_nuc) Detect->Calc Output Design Cooling Profile (Seed inside MSZW) Calc->Output

Figure 1: Workflow for determining the Metastable Zone Width (MSZW) to guide seeding strategies.

Interpretation:

  • Narrow MSZW (< 10°C): Risk of uncontrolled nucleation is high. Use seeding and very slow cooling.[1]

  • Wide MSZW (> 20°C): System is stable. You must use seeding or high supersaturation to induce crystallization.

  • For C17H14O4: Expect a wide MSZW in organic solvents due to slow kinetics of the rigid structure. Seeding is mandatory for consistent PSD.

Part 4: Troubleshooting "Oiling Out"

A common failure mode for lipophilic C17H14O4 compounds is Liquid-Liquid Phase Separation (LLPS), or "oiling out," where the product comes out as an oil droplets rather than crystals.

Mechanism: This occurs when the crystallization temperature is higher than the melting point of the solvated solid, or when the anti-solvent reduces solubility too aggressively before the crystal lattice can organize.

Correction Strategy:

  • Increase Seed Load: Provide more surface area for growth to compete with oil formation.

  • Change Solvent: Switch from Acetone/Water to Ethanol/Water. The hydrogen bonding network in Ethanol is less disruptive than the sharp polarity jump of water.

  • Temperature Cycling: If oil forms, heat back to solution and cool more slowly.

Part 5: Scale-Up Logic

When moving from 100 mg (Lab) to 100 g (Pilot), geometric similarity and mixing dynamics change.

ScaleUp cluster_0 Scale-Up Risks Lab Lab Scale (100 mL) Magnetic Stirring Critical Critical Parameters (Constant P/V or Tip Speed) Lab->Critical Calculate Mixing Energy Pilot Pilot Scale (10 L) Overhead Impeller Outcome Target PSD & Polymorph Pilot->Outcome Risk1 Heat Transfer Lag Pilot->Risk1 Risk2 Attrition (Crystal Breakage) Pilot->Risk2 Critical->Pilot Adjust RPM

Figure 2: Critical parameters for scaling up the crystallization process.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

  • Nagy, Z. K., et al. (2013). "Model-based control of a cooling crystallization process." Journal of Process Control.

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

  • Sutjarit, N., et al. (2025). "Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone." ACS Omega. (Validating solubility data for C17H14O4).

  • FDA Guidance for Industry. (2017). Q3C(R6) Impurities: Guideline for Residual Solvents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bioavailability Optimization for C17H14O4

Ticket ID: #C17-BA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming poor in vivo bioavailability of C17H14O4 (Focus: Lipophilic Dimethoxyflavones)[1][2][3] Cas...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #C17-BA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming poor in vivo bioavailability of C17H14O4 (Focus: Lipophilic Dimethoxyflavones)[1][2][3]

Case Overview & Diagnostic Profile

Welcome to the Formulation Support Center. You have reported issues with the in vivo bioavailability of C17H14O4 . Based on the molecular formula and your reported issues, we are diagnosing this as a solubility-limited absorption issue typical of 5,7-Dimethoxyflavone (5,7-DMF) or its isomers (e.g., 7,4'-Dimethoxyflavone).

Compound Profile (The "Problem"):

  • Molecular Weight: 282.29 g/mol [1][2][3][4][5]

  • Physicochemical Class: BCS Class II (Low Solubility, High Permeability)

  • LogP: ~3.5 (Highly Lipophilic)

  • Primary Failure Mode: The compound dissolves in organic solvents (DMSO, Ethanol) but precipitates immediately upon contact with aqueous biological fluids (gastric juice, plasma), leading to erratic absorption and low AUC (Area Under the Curve).

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: Dissolution Rescue (Solid Dispersions)

User Question: "My compound exhibits high crystallinity and crashes out of solution in aqueous media. How do I maintain supersaturation in the gut lumen?"

Technical Solution: The most effective method to prevent crystallization in the GI tract for C17H14O4 is the creation of an Amorphous Solid Dispersion (ASD) . By locking the compound in an amorphous state within a polymer matrix, you raise the apparent solubility and dissolution rate.

Protocol: Solvent Evaporation ASD

Use this for small-batch rat/mouse PK studies.

Reagents:

  • C17H14O4 (Active Ingredient)[3][5]

  • Polymer Carrier: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP K30 (Polyvinylpyrrolidone).[1][2][3]

  • Solvent: Dichloromethane:Ethanol (1:1 v/v).[1][2][3]

Step-by-Step Workflow:

  • Dissolution: Dissolve C17H14O4 and the Polymer Carrier in the solvent mixture at a 1:3 ratio (Drug:Polymer). Ensure the solution is crystal-clear.

  • Evaporation: Use a rotary evaporator at 40°C under reduced pressure to remove the solvent rapidly. Critical: Slow evaporation allows recrystallization.[1][2][3] Fast evaporation freezes the amorphous state.

  • Drying: Vacuum dry the resulting film/powder for 24 hours to remove residual solvent.[1][2][3]

  • Pulverization: Grind the dried crust into a fine powder and sieve (<100 µm).

  • Reconstitution: Suspend this powder in distilled water immediately prior to oral gavage.

Why this works: The polymer (HPMC-AS) acts as a "spring and parachute."[1][2][3] The amorphous state provides the high-energy "spring" for rapid dissolution, while the polymer prevents the compound from recrystallizing (the "parachute") in the intestine.

Module 2: Lipid-Based Delivery (Nanostructured Lipid Carriers)

User Question: "I need to bypass first-pass metabolism and increase lymphatic uptake. Standard suspensions aren't working."

Technical Solution: Since C17H14O4 is highly lipophilic (LogP > 3), it is an ideal candidate for Nanostructured Lipid Carriers (NLCs) . This approach recruits the body's lipid digestion pathways, promoting uptake via chylomicrons and bypassing the liver (first-pass effect).

Protocol: Hot High-Pressure Homogenization

Formulation Matrix:

  • Solid Lipid: Compritol 888 ATO (2.0% w/v)[3]

  • Liquid Lipid: Miglyol 812 (1.0% w/v)[3]

  • Surfactant: Poloxamer 188 (1.5% w/v)[3]

  • Water: q.s. to 100%

Step-by-Step Workflow:

  • Melt Phase: Heat the Solid Lipid and Liquid Lipid to 75°C (approx. 5-10°C above the melting point of the solid lipid). Dissolve C17H14O4 into this molten oil phase.[1][2][3]

  • Aqueous Phase: Dissolve Poloxamer 188 in water and heat to 75°C.

  • Pre-Emulsion: Add the aqueous phase to the oil phase under high-shear stirring (Ultra-Turrax) at 8,000 rpm for 2 minutes.

  • Homogenization: Pass the pre-emulsion through a High-Pressure Homogenizer (e.g., Microfluidizer) at 500 bar for 3 cycles.

  • Cooling: Cool the dispersion to room temperature to recrystallize the solid lipid, trapping the drug inside the lipid matrix.

Data Verification (Self-Check):

  • Particle Size: Target < 200 nm (measure via DLS).

  • PDI: < 0.3 (indicates uniform distribution).[1][2][3]

  • Zeta Potential: > -20 mV (for stability).[1][2][3]

Module 3: In Vivo Vehicle Optimization (Acute Dosing)

User Question: "I cannot use NLCs for a quick screening study. What is the safest solvent system for IP or Oral administration that avoids DMSO toxicity?"

Technical Solution: Avoid 100% DMSO. It causes hemolysis and peritonitis.[1][2][3] Use a Cosolvent/Surfactant System .[1][2][3]

Recommended Vehicle Composition
ComponentRoleConcentration
PEG 400 Cosolvent (Solubilizer)40% v/v
Tween 80 Surfactant (Wetting)5% v/v
Saline (0.9%) Aqueous Base55% v/v

Preparation Protocol:

  • Weigh C17H14O4.[1][2][3]

  • Add PEG 400 and vortex/sonicate until fully dissolved (clear yellow solution).

  • Add Tween 80 and vortex.[1][2][3]

  • Slowly add Saline while vortexing.[1][2][3]

    • Troubleshooting: If precipitation occurs upon adding saline, increase PEG 400 to 50% or reduce drug concentration. Do not exceed 5 mg/mL for this vehicle.[1][2][3]

Visual Logic & Decision Pathways
Figure 1: Formulation Decision Matrix

Use this logic flow to select the correct protocol for your specific stage of research.

FormulationStrategy Start Start: C17H14O4 Bioavailability Issue SolubilityCheck Is Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck MetabolismCheck Is First-Pass Metabolism High? SolubilityCheck->MetabolismCheck Yes SimpleVehicle Use PEG400/Tween 80 (Acute Screening) SolubilityCheck->SimpleVehicle No (Soluble enough) ASD Amorphous Solid Dispersion (HPMC-AS / PVP) MetabolismCheck->ASD No (Just solubility issue) LipidSystem Lipid Nanocarriers (NLC/LNC) (Lymphatic Transport) MetabolismCheck->LipidSystem Yes (Needs Lymphatic Shunt) Cyclodextrin HP-β-Cyclodextrin Complex ASD->Cyclodextrin Alternative if ASD fails

Caption: Decision matrix for selecting the optimal formulation strategy based on physicochemical constraints.

Figure 2: Lipid Transport Mechanism (NLCs)

How Nanostructured Lipid Carriers bypass the liver.

LipidTransport NLC C17H14O4 in NLC Lumen Intestinal Lumen (Lipolysis) NLC->Lumen Ingestion Enterocyte Enterocyte Entry Lumen->Enterocyte Mixed Micelles PortalVein Portal Vein (Liver / CYP Metabolism) Enterocyte->PortalVein Free Drug (Avoid!) Lymph Lymphatic System (Chylomicrons) Enterocyte->Lymph Packaged in Chylomicrons Circulation Systemic Circulation Lymph->Circulation Bypass Liver

Caption: Mechanism of action for lipid-based delivery, highlighting the lymphatic bypass of first-pass metabolism.[1][2][3]

Comparative Data Summary
ParameterCrystalline C17H14O4 (Control)Solid Dispersion (ASD)Nanostructured Lipid Carrier (NLC)
Aqueous Solubility < 0.5 µg/mL~15-20 µg/mLN/A (Dispersed)
Tmax (Time to Peak) Variable (2-6 hrs)0.5 - 1.0 hr1.5 - 2.0 hrs
Relative Bioavailability 1.0x (Baseline)~3.5x Increase~5-8x Increase
Primary Mechanism Passive DiffusionSupersaturationLymphatic Uptake
References
  • PubChem. (2025).[1][2][3][4] 5,7-Dimethoxyflavone (Compound CID 88881).[1][2][3] National Library of Medicine.[1][2][3] [Link][3]

  • Boonnop, R., et al. (2023).[2][3][6][7] Black ginger extract and its active compound, 5,7-dimethoxyflavone, increase intestinal drug absorption via efflux drug transporter inhibitions.[7][8] Elsevier Pure.[1][2][3] [Link]

  • Mekjaruskul, C., et al. (2013).[2][9] Pharmacokinetics and oral bioavailability of 5,7-dimethoxyflavone in rats.[1][2][3] ResearchGate.[1][2][3][10][11] [Link]

  • Zhang, J., et al. (2023).[2][3][6] Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles.[2][12] Pharmaceutics (MDPI).[1][2][3] [Link][3][6][13]

  • Tran, P., et al. (2019).[2][3] Overview of Lipid-Based Formulations for Oral Drug Delivery. AAPS PharmSciTech.[1][2][3] [Link]

Sources

Optimization

purification strategies for crude C17H14O4 plant extracts

Welcome to the Technical Support Center for the Purification of C17H14O4 Plant Metabolites. As a Senior Application Scientist, I understand that navigating the complexities of natural product purification can be a formid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Purification of C17H14O4 Plant Metabolites.

As a Senior Application Scientist, I understand that navigating the complexities of natural product purification can be a formidable challenge. Crude plant extracts are intricate mixtures, often containing hundreds of secondary metabolites, pigments, lipids, and other compounds.[1][2] The target molecules with the formula C17H14O4, such as the stilbenoids Resveratrol and Pinosylvin or the flavonoid Artemetin , require a systematic and well-reasoned approach to achieve high purity.[3][4][5]

This guide is designed to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively. We will address common pitfalls and frequently asked questions, ensuring that every step you take is a confident one.

Frequently Asked Questions (FAQs)

Q1: I have a crude plant extract. What is the absolute first step in developing a purification strategy for a C17H14O4 compound?

The foundational step is characterization of your crude extract . Before any significant purification, you must understand the chemical landscape you are working with.

  • Why it's critical: The composition of a plant extract can vary significantly based on the plant species, harvest time, and environmental conditions.[6] A preliminary analysis helps you choose the most effective and efficient purification path, saving time and resources.

  • Recommended Action:

    • Solubility Testing: Test the solubility of your dried crude extract in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, water). This gives you a first hint about the general polarity of your target compound and major impurities.

    • Thin-Layer Chromatography (TLC) or HPLC Analysis: Run a preliminary analysis of the crude extract. Spot the extract on a TLC plate or inject it into an HPLC system and develop it with a few different solvent systems (e.g., a non-polar system like hexane:ethyl acetate and a more polar one like chloroform:methanol). This will give you a visual representation of the complexity of your mixture and an approximate idea of the polarity of your target compound relative to impurities.

Q2: How do I choose the best solvent for the initial extraction to maximize yield of my target compound?

Solvent selection is a balance between maximizing the solubilization of your target compound while minimizing the co-extraction of undesirable impurities. For C17H14O4 compounds like flavonoids and stilbenoids, which are moderately polar, the best choice is often a solvent of medium polarity.[7]

  • The Rationale ("Like Dissolves Like"):

    • High-polarity solvents (e.g., water, aqueous methanol) will extract your target but also pull in highly polar impurities like sugars and glycosides, making downstream purification difficult.[7]

    • Low-polarity solvents (e.g., hexane) are excellent for removing lipids and waxes but will likely leave your target compound behind in the plant matrix.[8]

    • Medium-polarity solvents (e.g., ethanol, methanol, acetone, ethyl acetate) are often the "sweet spot."[7][9] They effectively solubilize stilbenoids and flavonoids. Aqueous mixtures (like 60-80% ethanol in water) can be particularly effective, as the water helps penetrate the plant cells while the alcohol solubilizes the target compounds.[1][10]

SolventPolarity IndexTypical Use Case for C17H14O4 Purification
n-Hexane0.1Defatting/Dewaxing (Pre-extraction)
Dichloromethane3.1Extraction of less polar flavonoids/stilbenoids
Acetone4.3Efficient extraction of flavonoids and phenols[9]
Ethyl Acetate4.4Good for liquid-liquid partitioning and extraction[7]
Ethanol5.2Excellent, less toxic general-purpose solvent[7]
Methanol6.6Very common, effective general-purpose solvent[9]
Water10.2Used in solvent mixtures (e.g., 80% Ethanol)
Q3: My initial extract is dark green and viscous due to chlorophyll and lipids. How can I clean it up before chromatography?

Removing pigments and lipids early is crucial as they can irreversibly damage chromatography columns and complicate separation.

  • Expert Insight: Do not load a "dirty" extract directly onto your primary purification column. A preliminary cleanup step is essential.

  • Recommended Strategies:

    • Liquid-Liquid Extraction (Solvent Partitioning): This is a highly effective method. Dissolve your crude extract in a solvent mixture like methanol/water, then extract this solution with a non-polar, immiscible solvent like hexane.[8] The non-polar lipids and chlorophylls will partition into the hexane layer, while your more polar target compound remains in the methanol/water layer. Repeat this 2-3 times.

    • Adsorption on a "Sacrificial" Column: Pass the crude extract through a small plug of a cheap adsorbent like activated charcoal or a non-polar resin.[11] These will adsorb many pigments, though you must test to ensure your target compound is not also retained.

    • Solid-Phase Extraction (SPE): Use a C18 (reversed-phase) SPE cartridge. Dissolve the extract in a polar solvent, load it onto the cartridge, wash with a polar solvent to remove highly polar impurities, and then elute your target compound with a less polar solvent, leaving the non-polar impurities behind.

Q4: What are the most common and effective column chromatography techniques for purifying compounds like resveratrol or artemetin?

Multi-stage chromatography is almost always necessary. The most common approach involves progressing through different separation mechanisms.

  • The Strategy: Start with a low-cost, high-capacity technique for initial fractionation, followed by a high-resolution technique for final polishing.

  • Common Techniques:

    • Silica Gel Chromatography (Normal Phase): This is the workhorse of natural product chemistry.[12] It separates compounds based on polarity, with non-polar compounds eluting first. It's excellent for initial fractionation of the extract after chlorophyll removal.

    • Macroporous Resin Chromatography: These resins offer high adsorption selectivity and can be reused, making them cost-effective for large-scale initial purification.[12][13] They are particularly good for enriching phenolics from aqueous extracts.

    • Sephadex LH-20 Chromatography: This gel filtration resin separates compounds based on molecular size but also by polarity due to its lipophilic nature. It is extremely effective for separating flavonoids and other phenolics from each other and from smaller impurities.[8]

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for final purification and purity analysis.[14] Reversed-phase HPLC (using a C18 column) is most common, where polar compounds elute first.

Q5: My compound seems pure by TLC/HPLC, but I can't get it to crystallize. What should I do?

Crystallization is an excellent final purification step that can yield highly pure material.[15] Failure to crystallize often means either the compound is still not pure enough or the solvent conditions are not right.

  • The Causality: Crystallization requires the slow formation of a highly ordered lattice. Amorphous solids or oils form when this process is too rapid or is inhibited by impurities.

  • Troubleshooting Steps:

    • Confirm Purity: An impurity level of even 1-2% can sometimes inhibit crystallization. Consider one final, high-resolution purification step (e.g., preparative HPLC).

    • Solvent Selection is Key: Find a solvent in which your compound is highly soluble when hot but poorly soluble when cold.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) dropwise until the solution becomes slightly cloudy.[16] Warm the solution until it becomes clear again, then allow it to cool slowly.

    • Induce Crystallization: If crystals don't form spontaneously, try scratching the inside of the glass flask with a glass rod just below the solvent surface or adding a tiny "seed" crystal from a previous batch.[17]

Visualized General Purification Workflow

This diagram outlines a typical, robust workflow for isolating a C17H14O4 metabolite from a plant source.

G cluster_0 Phase 1: Extraction & Cleanup cluster_1 Phase 2: Chromatographic Fractionation cluster_2 Phase 3: Final Purification Plant Dried, Ground Plant Material Extract Solvent Extraction (e.g., 80% Ethanol) Plant->Extract Concentrate Concentrate to Crude Extract Extract->Concentrate Partition Liquid-Liquid Partitioning (Hexane vs. Aqueous Alcohol) Concentrate->Partition Aqueous Aqueous Layer (Target Compound) Partition->Aqueous Collect Hexane Hexane Layer (Chlorophyll, Lipids) Partition->Hexane Discard Silica Silica Gel Column (Polarity-based separation) Aqueous->Silica Fractions Collect & Pool Fractions (Monitor by TLC/HPLC) Silica->Fractions Sephadex Sephadex LH-20 or Prep-HPLC (Size/Polarity or High-Resolution) Fractions->Sephadex Pure Pure Fractions Sephadex->Pure Crystallize Crystallization Pure->Crystallize Final Pure Crystalline Compound (>98% Purity) Crystallize->Final

Caption: General workflow for C17H14O4 purification.

Troubleshooting Guides

Chromatography Issues

Q: My peaks are overlapping or showing poor resolution on my silica gel column. What's wrong?

  • Possible Cause 1: Improper Solvent System. The polarity of your mobile phase (eluent) is too high, causing all compounds to move too quickly down the column without separating.

    • Solution: Decrease the polarity of your mobile phase. If you are using a hexane:ethyl acetate mixture, increase the proportion of hexane. Run TLC plates with different solvent ratios first to find the optimal system that gives good separation of your target spot from others.

  • Possible Cause 2: Column Overloading. You have loaded too much crude extract onto the column.

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule is to load 1g of extract for every 20-100g of silica gel, depending on the difficulty of the separation.

  • Possible Cause 3: Poorly Packed Column. Channels or cracks in the silica bed will lead to uneven flow and band broadening.

    • Solution: Repack the column carefully, ensuring a homogenous and well-settled bed. Slurry packing is often more reliable than dry packing.

Q: I'm seeing significant peak tailing in my HPLC analysis. How can I fix this?

  • Possible Cause 1: Secondary Interactions. Phenolic hydroxyl groups on compounds like resveratrol can have unwanted interactions with residual silanol groups on the silica backbone of the C18 column.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase. The acid protonates the silanol groups, minimizing these secondary interactions and leading to sharper peaks.

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase at the head of the column.

    • Solution: Dilute your sample and inject a smaller mass of the compound onto the column.

  • Possible Cause 3: Column Contamination or Degradation. The column may be fouled with strongly retained impurities from previous injections, or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol or methanol). If the problem persists, the column may need to be replaced.

Extraction & Yield Issues

Q: My final yield of the pure compound is very low. Where could I be losing my product?

  • Possible Cause 1: Inefficient Initial Extraction. The solvent and method used did not efficiently remove the compound from the plant material.

    • Solution: Ensure the plant material is finely ground to maximize surface area.[18] Consider using extraction-enhancing techniques like sonication or reflux extraction, but be mindful of the thermal stability of your compound.[5]

  • Possible Cause 2: Loss during Liquid-Liquid Extraction. If your target compound has intermediate polarity, some of it may be lost to the non-polar (e.g., hexane) layer.

    • Solution: Analyze a small sample of the discarded hexane layer by TLC or HPLC to see if your target compound is present. If so, you may need to perform a back-extraction of the hexane layer with your polar solvent to recover the lost product.

  • Possible Cause 3: Irreversible Adsorption on the Column. Highly acidic or phenolic compounds can sometimes bind irreversibly to silica gel.

    • Solution: If you suspect this is happening, consider using a different stationary phase like polyamide, which is known to be effective for flavonoid purification due to its ability to form hydrogen bonds.[13]

  • Possible Cause 4: Degradation. Stilbenoids like resveratrol can be sensitive to light and air (oxidation), and some flavonoids can be unstable under certain pH conditions.

    • Solution: Perform extractions and chromatography in amber glassware or protect your fractions from direct light.[10] Avoid unnecessarily harsh pH conditions during your workup.

Troubleshooting Decision Tree: Poor Chromatography Separation

G Start Poor Separation in Column Chromatography Q1 Are peaks broad and tailing? Start->Q1 Q2 Are peaks overlapping but sharp? Q1->Q2 No Sol1 Action: Add 0.1% acid (TFA/Formic) to mobile phase. If no improvement, wash or replace the column. Q1->Sol1 Yes Sol2 Action: Decrease eluting power. (e.g., increase Hexane in Hex:EtOAc). Consider changing stationary phase (e.g., Silica to C18). Q2->Sol2 Yes Sol3 Action: Reduce sample load. Ensure column is packed uniformly without cracks or channels. Q2->Sol3 No, peaks are not separating at all. Sol1_sub Possible Silanol Interaction or Column Degradation Sol2_sub Mobile phase polarity is not optimized. Sol3_sub Column is overloaded or poorly packed.

Caption: Decision tree for troubleshooting poor separation.

References

  • REVISTA DE CHIMIE. (n.d.). Processing Technology and Resveratrol Rich Extract from By-products in Wine Industry. Retrieved from [Link]

  • PMC. (n.d.). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. NIH. Retrieved from [Link]

  • YouTube. (2020, December 9). Extraction, isolation, purification and structure elucidation for drug discovery. Retrieved from [Link]

  • (n.d.). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Retrieved from [Link]

  • MDPI. (n.d.). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. Retrieved from [Link]

  • ResearchGate. (2021, September 15). What is the best solvent to prepare phenol and flavonoid extracts?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101792373B - Process for extracting, separating and purifying high-purity resveratrol.
  • ResearchGate. (n.d.). (PDF) Preparative isolation and purification of four flavonoids from Daphne genkwa Sieb. et Zucc. by high-speed countercurrent chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Biological Potential and Therapeutic Effectiveness of Artemetin from Traditional to Modern Medicine: An Update on Pharmacological Activities and Analytical Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). Special Problems with the Extraction of Plants. Retrieved from [Link]

  • PubMed. (n.d.). Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography. Retrieved from [Link]

  • PMC. (n.d.). Biological Activities of Stilbenoids. Retrieved from [Link]

  • PMC. (2022, June 9). Natural Sources and Pharmacological Properties of Pinosylvin. NIH. Retrieved from [Link]

  • (n.d.). A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • MDPI. (n.d.). Pinosylvin: A Multifunctional Stilbenoid with Antimicrobial, Antioxidant, and Anti-Inflammatory Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). The Flavonoids Casticin and Artemetin Are Poorly Extracted and Are Unstable in an Artemisia annua Tea Infusion | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Retrieved from [Link]

  • ResearchGate. (2022, January 16). (PDF) Extraction and Purification of Resveratrol from Grape Waste. Retrieved from [Link]

  • YouTube. (2013, August 26). Holy Grail of Crop Health: Plant Secondary Metabolites - by Jerry Brunetti. Retrieved from [Link]

  • Quora. (2022, November 4). What errors could happen in the paper chromatography of extracted plant pigments experiment and how can we improve this errors?. Retrieved from [Link]

  • PMC. (2021, August 25). Predictive Chromatography of Leaf Extracts Through Encoded Environmental Forcing on Phytochemical Synthesis. NIH. Retrieved from [Link]

  • NIH. (2022, March 21). The Reactions of Photosynthetic Capacity and Plant Metabolites of Sedum hybridum L. in Response to Mild and Moderate Abiotic Stresses. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of Bioactive De-Chlorophyll Rhein-Rich Senna alata Extract. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Tips for RNA Extraction Troubleshooting. Retrieved from [Link]

  • YouTube. (2021, March 14). Crystallization Part 1 of 2. Retrieved from [Link]

  • Thieme E-Books & E-Journals. (n.d.). The Flavonoids Casticin and Artemetin Are Poorly Extracted and Are Unstable in an Artemisia annua Tea Infusion. Retrieved from [Link]

  • PubMed. (2022, June 9). Natural Sources and Pharmacological Properties of Pinosylvin. Retrieved from [Link]

  • MDPI. (2022, March 26). Extraction and Purification of (E)-Resveratrol from the Bark of Conifer Species. Retrieved from [Link]

  • ResearchGate. (2017, April 17). How to to extract and purify the flavonoids from plant sample ?. Retrieved from [Link]

  • YouTube. (2021, September 24). Crystallization, Small Scale. Retrieved from [Link]

  • YouTube. (2014, November 4). Chemistry and biology of plant alkaloid biosynthesis - Sarah O'Connor. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • MDPI. (2023, May 9). Identification of Pinosylvin in Pinus nigra subsp. laricio: A Naturally Occurring Stilbenoid Suppressing LPS-Induced Expression of Pro-Inflammatory Cytokines and Mediators and Inhibiting the JAK/STAT Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (2018, January 16). (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. Retrieved from [Link]

  • Science in School. (n.d.). Colour, chlorophyll and chromatography – scienceinschool.org. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinosylvin. Retrieved from [Link]

  • MDPI. (n.d.). Isolation of Arborescin from Artemisia absinthium L. and Study of Its Antioxidant and Antimicrobial Potential by Use of In Vitro and In Silico Approaches. Retrieved from [Link]

  • MetwareBio. (n.d.). Plant Specialized Metabolites: Detection & Key Applications. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2014, January 8). Integrating medicinal plants extraction into a high-value biorefinery: An example of Artemisia annua L.. Retrieved from [Link]

  • YouTube. (2013, January 30). Pimp your Brain: Plant Metabolites. Retrieved from [Link]

  • (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: Distinguishing C17H14O4 Flavonoid Isomers

Topic: (5,7-Dimethoxyflavone vs. 4',7-Dimethoxyisoflavone) Content Type: Publish Comparison Guide Executive Summary The molecular formula C17H14O4 represents a critical chemical space in natural product chemistry, corres...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5,7-Dimethoxyflavone vs. 4',7-Dimethoxyisoflavone) Content Type: Publish Comparison Guide

Executive Summary

The molecular formula C17H14O4 represents a critical chemical space in natural product chemistry, corresponding to methylated flavonoid derivatives often isolated from Rutaceae and Fabaceae families. Two primary constitutional isomers share this formula but exhibit distinct biological activities: 5,7-Dimethoxyflavone (a flavone) and 4',7-Dimethoxyisoflavone (an isoflavone).

Differentiation between these isomers using Mass Spectrometry (MS) is notoriously difficult due to identical molecular weights (282.29 g/mol ) and similar fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for definitive structural elucidation.

This guide provides a rigorous, side-by-side comparison of the 1H and 13C NMR spectral signatures of these two isomers. It focuses on the mechanistic "diagnostic signals" that allow researchers to unambiguously assign the flavonoid skeleton.

Experimental Protocol & Methodology

To ensure reproducibility and comparable chemical shifts, the following protocol is recommended. Solvent effects can drastically alter shift values in flavonoids due to stacking interactions; therefore, consistency is paramount.

Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) is preferred over CDCl
    
    
    
    due to the poor solubility of planar flavonoids in chloroform and the stabilization of exchangeable protons (if any residual hydroxyls were present).
  • Concentration: 5–10 mg of analyte in 600 µL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.[1]00) or residual solvent peak (DMSO-d
    
    
    
    quintet at
    
    
    2.50).
Acquisition Parameters (600 MHz equiv.)
  • 1H NMR: Pulse angle 30°, relaxation delay (D1) 1.0 s, 64 scans.

  • 13C NMR: Proton-decoupled, relaxation delay 2.0 s, 1024+ scans.

  • 2D Experiments:

    • HSQC: Multiplicity-edited (distinguishes CH/CH

      
       from CH
      
      
      
      ).
    • HMBC: Optimized for long-range coupling (

      
       = 8 Hz).[2]
      
Workflow Visualization

The following decision tree outlines the logical flow for assigning the C17H14O4 skeleton.

NMR_Workflow Start Unknown Sample (C17H14O4) Step1 1H NMR Acquisition (DMSO-d6) Start->Step1 Decision Check Low-Field Region (6.0 - 9.0 ppm) Step1->Decision PathA Singlet at δ 6.5 - 6.9 ppm (Olefinic H-3) Decision->PathA Shielded Singlet PathB Singlet at δ 8.3 - 8.5 ppm (Deshielded H-2) Decision->PathB Deshielded Singlet ResultA FLAVONE Skeleton (5,7-Dimethoxyflavone) PathA->ResultA ResultB ISOFLAVONE Skeleton (4',7-Dimethoxyisoflavone) PathB->ResultB Validation Confirm with HMBC (C=O correlations) ResultA->Validation ResultB->Validation

Figure 1: Logical decision tree for distinguishing flavone vs. isoflavone backbones based on 1H NMR diagnostic shifts.

Comparative Spectral Data

The following tables synthesize experimental data for the two isomers. Note the dramatic differences in the C-ring protons and the B-ring substitution patterns.

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d

)
Position5,7-Dimethoxyflavone (Isomer A)4',7-Dimethoxyisoflavone (Isomer B)Diagnostic Note
H-2 — (Quaternary Carbon)

8.41 (s)
PRIMARY MARKER: H-2 in isoflavones is deshielded by the heteroatom O-1 and C-4 carbonyl.
H-3

6.65 (s)
— (Quaternary Carbon)PRIMARY MARKER: H-3 in flavones is olefinic and significantly shielded.
H-5 — (Methoxy subst.)[3]

8.01 (d,

)
H-5 in isoflavones is deshielded by the C=4 carbonyl (peri-effect).
H-6

6.55 (d,

)

7.10 (dd,

)
Coupling pattern changes due to substitution at C-5.
H-8

6.85 (d,

)

7.02 (d,

)
Meta-coupling is preserved in both, but shifts vary.
B-Ring

7.50 - 8.00 (m, 5H)

7.53 (d) / 6.98 (d)
Isomer A has an unsubstituted phenyl; Isomer B has an AA'BB' system (para-substituted).
OMe

3.89, 3.94 (s)

3.87, 3.81 (s)
Methoxy shifts are similar and less diagnostic.
Table 2: 13C NMR Chemical Shift Comparison (DMSO-d

)
Carbon Type5,7-Dimethoxyflavone 4',7-Dimethoxyisoflavone Mechanistic Insight
C=O (C-4)

176.5

174.8
Isoflavone carbonyls are typically slightly more shielded.
C-2

160.5 (Quaternary)

153.2 (CH)
Key Distinction: DEPT/HSQC will show C-2 as a CH in isoflavones.
C-3

108.5 (CH)

123.5 (Quaternary)
Flavone C-3 is olefinic; Isoflavone C-3 is part of the styrene-like system.
Structural Elucidation & Causality
The "Smoking Gun": H-2 vs. H-3

The most immediate differentiator is the singlet in the aromatic region.

  • In Flavones (Isomer A): The proton is at C-3 . It is an olefinic proton on an

    
    -unsaturated ketone system. Electron density from the C-2 phenyl ring shields this proton, placing it upfield (
    
    
    
    6.6 ppm).
  • In Isoflavones (Isomer B): The proton is at C-2 . It is flanked by the ring oxygen (O-1) and the C-3 phenyl group. The electronegativity of the oxygen and the anisotropy of the adjacent phenyl ring heavily deshield this proton, pushing it downfield (

    
    8.4 ppm).
    
B-Ring Substitution Logic

The formula C17H14O4 requires careful accounting of the methoxy groups.

  • Isomer A (5,7-OMe): To satisfy the formula, the B-ring must be unsubstituted (

    
    ). This results in a complex multiplet integration of 5H.
    
  • Isomer B (7,4'-OMe): To satisfy the formula, the B-ring must be monosubstituted (methoxy at 4'). This creates a symmetric AA'BB' coupling system , appearing as two distinct doublets (integrating 2H each) with characteristic ortho coupling (

    
     Hz).
    
Advanced Verification: HMBC Correlations

When 1D NMR is ambiguous (e.g., due to impurity overlap), HMBC (Heteronuclear Multiple Bond Correlation) provides the connectivity proof.[4]

Critical HMBC Pathway for Isoflavones: The H-2 singlet shows a strong correlation to the Carbonyl (C-4) and the C-1' (B-ring attachment). This "bridge" correlation confirms the migration of the phenyl ring to position 3.

HMBC_Correlation cluster_isoflavone Isoflavone HMBC Network (Isomer B) H2 H-2 Proton (δ 8.41) C4 C-4 Carbonyl (δ 174.8) H2->C4 Strong C9 C-9 (Junction) H2->C9 3J C1_prime C-1' (B-Ring ipso) H2->C1_prime Diagnostic

Figure 2: Key HMBC correlations for 4',7-dimethoxyisoflavone. The correlation from H-2 to C-1' is impossible in the flavone structure.

References
  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The seminal text on flavonoid NMR).
  • Agrawal, P. K. (1989). Carbon-13 NMR of Flavonoids. Elsevier.
  • Wen, P., et al. (2016). "Synthesis and biological evaluation of 5,7-dimethoxyflavone derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Kawai, S., et al. (2009). "Rapid identification of flavonoids in DMSO-d6 by 1H NMR." Journal of Wood Science. Link

  • SpectraBase. (2024). "1H NMR Spectrum of 4',7-Dimethoxyisoflavone." Wiley Science Solutions. Link

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.